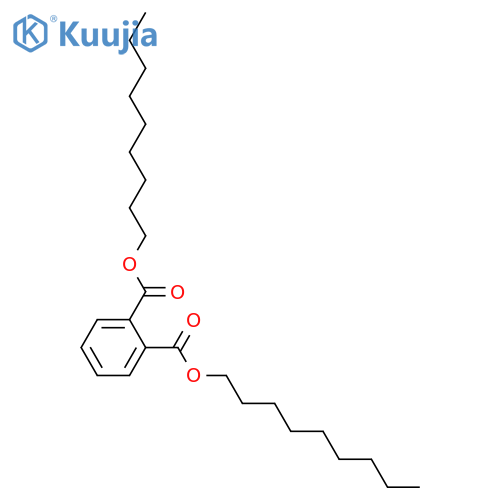Effect of the catalyst on the rate of formation of high molecular weight aliphatic phthalates
,
Przemysl Chemiczny,
2012,
91(9),
1851-1853


